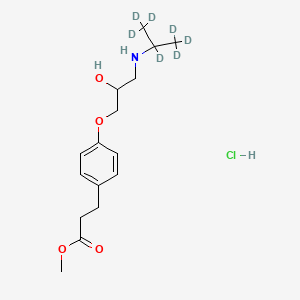
4-Hydroxy Ketorolac-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Ketorolac-d4 is a deuterated form of 4-Hydroxy Ketorolac, which is a metabolite of Ketorolac. Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Ketorolac due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Ketorolac-d4 involves the incorporation of deuterium atoms into the 4-Hydroxy Ketorolac molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of 4-Hydroxy Ketorolac can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as chromatography and crystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Ketorolac-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Hydroxy Ketorolac-d4 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Ketorolac.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Ketorolac.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biomedical Research: Exploring the effects of Ketorolac and its metabolites on various biological systems.
Mechanism of Action
The mechanism of action of 4-Hydroxy Ketorolac-d4 is similar to that of Ketorolac. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces inflammation, pain, and fever .
Comparison with Similar Compounds
Similar Compounds
Ketorolac: The parent compound, used for its analgesic and anti-inflammatory properties.
4-Hydroxy Ketorolac: The non-deuterated form, a metabolite of Ketorolac.
Ketorolac Tromethamine: A salt form of Ketorolac used in various pharmaceutical formulations.
Uniqueness
4-Hydroxy Ketorolac-d4 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis using techniques such as mass spectrometry, providing valuable insights into the behavior of Ketorolac in biological systems .
Properties
CAS No. |
1346605-32-0 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
275.296 |
IUPAC Name |
2,2,3,3-tetradeuterio-5-(4-hydroxybenzoyl)-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-16(12)13/h1-6,11,17H,7-8H2,(H,19,20)/i7D2,8D2 |
InChI Key |
PIQMOWBWPFGZMW-OSEHSPPNSA-N |
SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O |
Synonyms |
2,3-Dihydro-5-(4-hydroxybenzoyl)-1H-pyrrolizine-1-carboxylic Acid-d4; (+/-)-p-Hydroxyketorolac-d4; p-Hydroxyketorolac-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3'-13C]Thymidine](/img/structure/B584016.png)

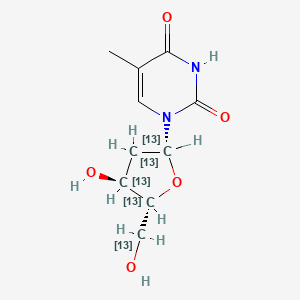
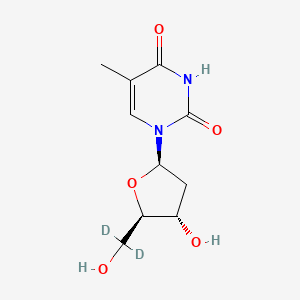
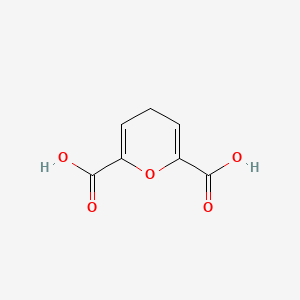
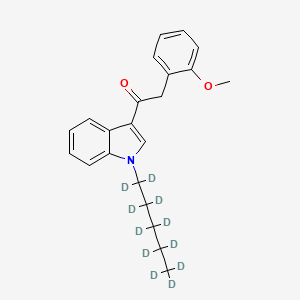
![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)


![Tri-O-acetyl-D-[6-13C]glucal](/img/structure/B584032.png)
![[3'-13C]Uridine](/img/structure/B584035.png)
